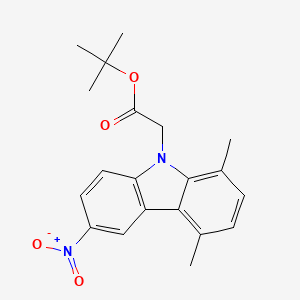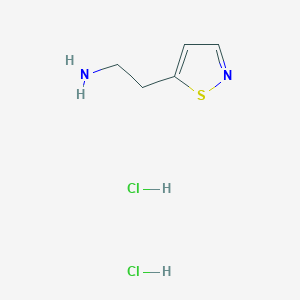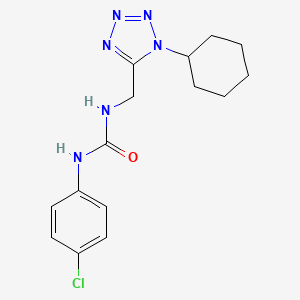
1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea, also known as CCT196969, is a small molecule compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Scientific Research Applications
Insecticidal Activity
1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and related compounds have demonstrated significant insecticidal activity. These compounds act as stomach poisons for insects and cause defects in the process of cuticle deposition, leading to failure in moulting or pupation and ultimately causing death in insects (Mulder & Gijswijt, 1973).
Anticancer Potential
Research on derivatives of urea compounds, including those similar to the specified compound, has indicated promising antitumor activities. These compounds have been synthesized and evaluated for their structural and biological properties, showing potential as anticancer agents (Ling et al., 2008).
Corrosion Inhibition
Urea derivatives have been found effective as corrosion inhibitors for mild steel in acidic environments. These compounds form a protective layer on the steel surface, mitigating corrosion (Mistry et al., 2011).
Pharmaceutical Applications
Research has explored the synthesis and structural analysis of urea derivatives with potential pharmaceutical applications. These studies involve detailed chemical analysis and evaluation of the compounds' interactions with biological enzymes, suggesting their relevance in drug design (Al-Hourani et al., 2015).
Antioxidant Properties
Urea derivatives have been synthesized and evaluated for their antioxidant activity. Certain compounds in this category have shown potent antioxidant properties, making them of interest for further investigation in this area (Reddy et al., 2015).
Material Science Applications
In the field of material science, urea derivatives have been studied for their potential use in hydrogels and other materials. These compounds can significantly influence the physical properties of the materials they are incorporated into, such as rheology and morphology (Lloyd & Steed, 2011).
Chitin Synthesis Inhibition
Certain urea insecticides, including derivatives similar to the specified compound, have been shown to inhibit chitin synthesis in insect larvae. This mechanism explains their insecticidal effect and highlights their potential use in pest control (Deul et al., 1978).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c16-11-6-8-12(9-7-11)18-15(23)17-10-14-19-20-21-22(14)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEENFLDUYUJLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
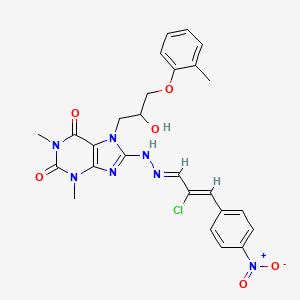
![N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2985996.png)
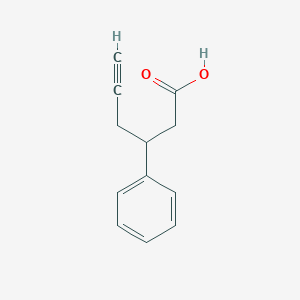
![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)
![N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2986001.png)
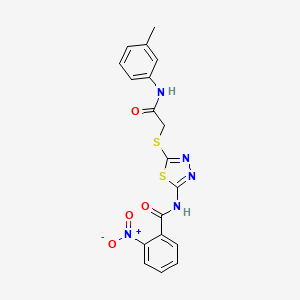
![4-(4-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2986003.png)
![5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione](/img/structure/B2986004.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione](/img/structure/B2986005.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)

![2-(2-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2986010.png)
